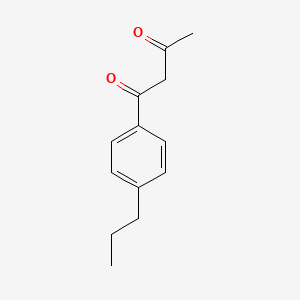

1-(4-Propylphenyl)butane-1,3-dione

Description

1-(4-Propylphenyl)butane-1,3-dione is a β-diketone derivative characterized by a propyl-substituted phenyl ring attached to the 1-position of the butane-1,3-dione backbone. This compound is structurally analogous to other aryl-substituted β-diketones, which are widely studied for their applications in organic synthesis, coordination chemistry, and materials science.

Properties

Molecular Formula |

C13H16O2 |

|---|---|

Molecular Weight |

204.26 g/mol |

IUPAC Name |

1-(4-propylphenyl)butane-1,3-dione |

InChI |

InChI=1S/C13H16O2/c1-3-4-11-5-7-12(8-6-11)13(15)9-10(2)14/h5-8H,3-4,9H2,1-2H3 |

InChI Key |

XCUMDDQEDHKZSA-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=CC=C(C=C1)C(=O)CC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Propylphenyl)butane-1,3-dione can be synthesized through several methods. One common synthetic route involves the Friedel-Crafts acylation reaction. In this method, 4-propylbenzoyl chloride reacts with ethyl acetoacetate in the presence of a Lewis acid catalyst, such as aluminum chloride, to form the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar Friedel-Crafts acylation reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The process may also involve purification steps such as recrystallization or chromatography to obtain the final compound .

Chemical Reactions Analysis

Types of Reactions

1-(4-Propylphenyl)butane-1,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the diketone to diols or alcohols.

Substitution: Electrophilic substitution reactions can occur on the phenyl ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Diols or alcohols.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

1-(4-Propylphenyl)butane-1,3-dione has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

Mechanism of Action

The mechanism of action of 1-(4-Propylphenyl)butane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit enzymes involved in oxidative stress pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key physicochemical properties, synthesis methods, and market trends of structurally related β-diketones, based on the provided evidence:

Key Observations :

Substituent Effects on Physicochemical Properties :

- Electron-withdrawing groups (e.g., fluorine in 1-(4-fluorophenyl)butane-1,3-dione) enhance crystallinity and stability, as evidenced by its high melting point (144–146°C) .

- Bulky substituents (e.g., 3,4-dimethoxy groups) increase molecular weight and logP (1.06), suggesting moderate lipophilicity, which may influence solubility and bioavailability .

- Alkyl chains (e.g., methyl in 1-(4-methylphenyl)butane-1,3-dione) result in a liquid state at room temperature, contrasting with crystalline derivatives .

Synthesis and Industrial Relevance :

- Acetic acid-mediated synthesis (e.g., for 1-(4-fluorophenyl) derivatives) achieves high yields (85%), indicating robustness for scale-up .

- Market analyses highlight growing demand for 1-(o-tolyl)butane-1,3-dione, driven by its use in industrial chemical production .

Safety and Handling: Limited hazard data are available, but liquid derivatives (e.g., 1-(4-methylphenyl)butane-1,3-dione) may require specialized storage due to volatility .

Inferred Properties of 1-(4-Propylphenyl)butane-1,3-dione :

- Molecular Weight : ~218.29 g/mol (estimated from similar structures).

- logP : Likely higher than 1.06 (due to the hydrophobic propyl group).

- Physical State : Predicted to be a crystalline solid, akin to fluorinated analogs.

- Applications: Potential as a ligand in metal-organic frameworks (MOFs) or as a precursor in agrochemical synthesis.

Research and Market Dynamics

- Synthetic Challenges : Propyl-substituted derivatives may face steric hindrance during synthesis, unlike smaller substituents (e.g., fluorine or methyl) .

- Market Trends: While 1-(o-tolyl)butane-1,3-dione dominates industrial applications, niche derivatives like 1-(4-phenoxyphenyl)butane-1,3-dione (CAS: 56290-49-4) are emerging in pharmaceutical research .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.